2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol
Overview
Description
2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as benzazepines, have been known to interact with various receptors, including muscarinic receptors .
Mode of Action
Benzazepine derivatives, which share a similar structure, have been shown to interact with their targets in various ways, such as acting as antagonists or inhibitors .
Biochemical Pathways
Benzazepines have been associated with various biological activities, including cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .
Result of Action
Similar compounds have been shown to exhibit various biological activities, such as antibacterial activity and inhibition of certain enzymes .
Biochemical Analysis
Biochemical Properties
Structurally related compounds have been shown to interact with various enzymes and proteins . For instance, compounds related to 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol have demonstrated arginine vasopressin (AVP) antagonist activity for both V1A and V2 receptors .
Cellular Effects
Compounds with similar structures have been shown to have effects on various types of cells and cellular processes .
Molecular Mechanism
It is known that structurally related compounds can inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at 4 degrees Celsius .
Metabolic Pathways
It is known that structurally related compounds can interact with various enzymes and cofactors .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-5-6-11-7-8-3-1-2-4-9(8)10/h1-4,10-12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTCSQHVULAFEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC=CC=C2C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.